molecular formula C12H19N3O B1433215 N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide CAS No. 1803590-44-4

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B1433215
CAS No.: 1803590-44-4
M. Wt: 221.3 g/mol
InChI Key: HTOVMQKSPQJJQH-UHFFFAOYSA-N
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Description

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a piperidine derivative.

    Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrrole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenated compounds, organometallic reagents, or strong acids/bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
  • 1,5-dimethyl-1H-pyrrole-2-carboxamide
  • N,1-dimethyl-1H-pyrrole-2-carboxamide

Uniqueness

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable subject for research.

Properties

IUPAC Name

N,1-dimethyl-5-piperidin-2-ylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOVMQKSPQJJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 3
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 4
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 5
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 6
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

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